Sodium dibunate

Description

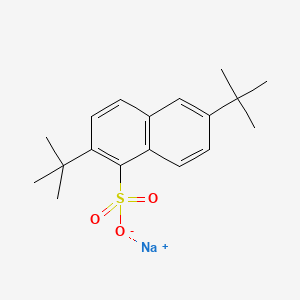

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

14992-59-7 |

|---|---|

Molecular Formula |

C18H24NaO3S |

Molecular Weight |

343.4 g/mol |

IUPAC Name |

sodium;2,6-ditert-butylnaphthalene-1-sulfonate |

InChI |

InChI=1S/C18H24O3S.Na/c1-17(2,3)13-8-9-14-12(11-13)7-10-15(18(4,5)6)16(14)22(19,20)21;/h7-11H,1-6H3,(H,19,20,21); |

InChI Key |

KMRZPPDXZYJEPL-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC2=C(C=C1)C(=C(C=C2)C(C)(C)C)S(=O)(=O)[O-].[Na+] |

Isomeric SMILES |

CC(C)(C)C1=CC2=C(C=C1)C(=C(C=C2)C(C)(C)C)S(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)C(=C(C=C2)C(C)(C)C)S(=O)(=O)O.[Na] |

Appearance |

Solid powder |

Other CAS No. |

14992-59-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Sodium dibunate; Dibunato di sodio; L 1633; L-1633; L1633; Becantex; |

Origin of Product |

United States |

Foundational & Exploratory

The Primary Mechanism of Action of Sodium Dibunate: A Technical Guide

Abstract

Sodium dibunate is a non-narcotic antitussive agent utilized in the symptomatic relief of cough.[1] Its primary mechanism of action is characterized by a dual-faceted approach, targeting both peripheral and central pathways of the cough reflex arc.[2][3] Peripherally, it is believed to attenuate the sensitivity of sensory nerve receptors in the airways, thereby reducing the afferent signals that trigger coughing.[2][4] Centrally, it is suggested to exert a depressant effect on the medullary cough center, further diminishing the cough response.[2] This guide provides a detailed examination of these mechanisms, supported by a review of pertinent experimental methodologies and data. While specific molecular targets are still under investigation, the available evidence points to a comprehensive inhibition of the cough reflex pathway.[2]

Introduction

This compound, the sodium salt of dibunic acid, is classified as an antitussive, or cough suppressant.[1] Unlike opioid-based antitussives such as codeine, this compound is not associated with sedation, euphoria, or respiratory depression, positioning it as a favorable alternative for the management of non-productive cough.[4] It is structurally similar to other peripherally acting agents like benzonatate.[4] The therapeutic efficacy of this compound stems from its ability to modulate the complex neurological pathways that constitute the cough reflex.

The Cough Reflex Pathway: A Brief Overview

The cough reflex is a critical defensive mechanism of the respiratory system, initiated by the stimulation of sensory receptors located in the larynx, trachea, and bronchi.[2] These receptors, upon activation by irritants, transmit afferent signals via the vagus nerve to the cough center located in the medulla oblongata of the brainstem.[2] The cough center then orchestrates a coordinated response involving the diaphragm and expiratory muscles, resulting in the forceful expulsion of air from the lungs.

Primary Mechanism of Action: A Dual-Pronged Approach

This compound exerts its antitussive effects through a combination of peripheral and central actions.[2]

Peripheral Action: Attenuation of Sensory Nerve Sensitivity

The initial site of action for this compound is believed to be the peripheral sensory nerves lining the respiratory tract.[2][4] It is hypothesized that the compound reduces the excitability of these cough receptors, making them less responsive to irritant stimuli.[2] This dampening of the afferent signal at its origin is a key component of its therapeutic effect. The exact ion channels or receptors on these sensory nerves that this compound interacts with are yet to be fully elucidated.[2]

Central Action: Depression of the Medullary Cough Center

In addition to its peripheral effects, this compound is understood to have a direct inhibitory action on the central nervous system, specifically targeting the cough center in the medulla oblongata.[2] By depressing the neuronal activity within this center, this compound reduces the processing of afferent cough signals and the subsequent generation of the efferent motor response.[2] This central mechanism complements its peripheral action, leading to a more comprehensive suppression of the cough reflex.[2]

Supporting Pharmacological Data

While detailed quantitative data from contemporary studies are limited in the public domain, historical pharmacological studies on the closely related compound, ethyl dibunate, provide foundational evidence for its mechanism of action. The following tables are illustrative of the types of data presented in such studies, comparing the efficacy of ethyl dibunate to the standard antitussive, codeine.

Table 1: Comparative Antitussive Efficacy in Animal Models

| Tussive Stimulus | Animal Model | Ethyl Dibunate ED50 (mg/kg) | Codeine ED50 (mg/kg) | Relative Potency (Codeine = 1) |

| Mechanical Stimulation of Trachea | Cat | Data not available | Data not available | Data not available |

| Inhalation of Irritant Aerosol | Guinea Pig | Data not available | Data not available | Data not available |

Note: Specific ED50 values are not available in the reviewed literature. This table illustrates the format for presenting such comparative data.

Table 2: Effects on Respiratory and Cardiovascular Parameters

| Parameter | Animal Model | Ethyl Dibunate (Dose Range) | Observed Effect | Codeine (Dose Range) | Observed Effect |

| Respiratory Rate | Anesthetized Dog | Data not available | Minimal to no depression | Data not available | Dose-dependent depression |

| Blood Pressure | Anesthetized Dog | Data not available | No significant change | Data not available | Minimal effects at antitussive doses |

Note: This table illustrates the expected qualitative findings based on the characterization of this compound as a non-narcotic antitussive.

Experimental Protocols

The elucidation of this compound's mechanism of action has relied on established preclinical models for evaluating antitussive drugs.

In Vivo Antitussive Activity Assays

-

Objective: To determine the efficacy of this compound in suppressing cough induced by various stimuli.

-

Methodology:

-

Animal Model: Typically, guinea pigs or cats are used due to their well-defined cough reflex.

-

Induction of Cough:

-

Mechanical Stimulation: A fine, flexible probe is inserted into the trachea to mechanically stimulate the tracheal mucosa and induce coughing.

-

Chemical Stimulation: Animals are exposed to an aerosolized solution of a tussive agent, such as citric acid or capsaicin, in a closed chamber.

-

-

Drug Administration: this compound is administered orally or via injection at varying doses prior to the tussive challenge.

-

Data Collection: The number of coughs is counted over a specified period. The latency to the first cough may also be measured.

-

Analysis: Dose-response curves are generated to calculate the ED50 (the dose required to produce a 50% reduction in coughing).

-

Assessment of Central vs. Peripheral Action

-

Objective: To differentiate between the central and peripheral contributions to the antitussive effect.

-

Methodology:

-

Peripheral Effect: The effect of the drug on the afferent nerve activity of the vagus nerve is measured directly in anesthetized animals.

-

Central Effect: The drug is administered directly into the cerebral ventricles (intracerebroventricular administration) to bypass the periphery and assess its direct action on the brainstem.

-

Comparative Analysis: The antitussive effects of systemic versus central administration are compared to infer the relative contributions of each pathway.

-

Visualizing the Mechanism of Action

The following diagrams illustrate the key pathways and experimental concepts related to the mechanism of action of this compound.

Caption: Dual mechanism of this compound on the cough reflex.

References

- 1. Potent cough suppression by physiologically active substance in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Pharmacology of ethyl dibunate, a new antitussive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dibunate - Wikipedia [en.wikipedia.org]

Sodium Dibunate: A Technical Guide to its Chemical Structure, Synthesis, and Antitussive Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium dibunate, the sodium salt of 2,6-di-tert-butylnaphthalene-1-sulfonic acid, is a peripherally and centrally acting antitussive agent. This document provides a comprehensive overview of its chemical properties, a detailed examination of its synthesis via electrophilic aromatic substitution, and an exploration of its mechanism of action on the cough reflex pathway. This guide is intended to serve as a technical resource, consolidating available data to support further research and development efforts.

Chemical Structure and Properties

This compound is an organic sodium salt with the systematic IUPAC name sodium 2,6-di-tert-butylnaphthalene-1-sulfonate.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 14992-59-7 | [1][2] |

| Molecular Formula | C₁₈H₂₃NaO₃S | [1][2] |

| Molecular Weight | 342.43 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in water |

Synthesis of this compound

The synthesis of this compound is achieved through the sulfonation of 2,6-di-tert-butylnaphthalene. This electrophilic aromatic substitution reaction introduces a sulfonic acid group onto the naphthalene ring. The subsequent neutralization with a sodium base yields the final product.

Reaction Scheme

Caption: Synthesis of this compound from 2,6-di-tert-butylnaphthalene.

Experimental Protocol

Materials:

-

2,6-di-tert-butylnaphthalene

-

Chlorosulfonic acid (or another suitable sulfonating agent)

-

Anhydrous solvent (e.g., dichloromethane, carbon tetrachloride)

-

Sodium hydroxide

-

Deionized water

-

Saturated sodium chloride solution

Procedure:

-

Sulfonation: In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride drying tube, dissolve 2,6-di-tert-butylnaphthalene in an anhydrous solvent.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add one molar equivalent of chlorosulfonic acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Work-up and Neutralization: Carefully quench the reaction by pouring it over crushed ice.

-

Separate the organic layer and wash it with cold brine.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic extracts and slowly neutralize with a dilute solution of sodium hydroxide with vigorous stirring.

-

Isolation and Purification: Separate the aqueous layer containing the sodium salt.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water-ethanol mixture). The purity of the final product should be assessed by techniques such as HPLC and NMR.[3]

Quantitative Data

Specific quantitative data for the synthesis of monosulfonated this compound is limited in the available literature. However, the related disulfonation of 2,6-di-tert-butylnaphthalene is reported to proceed with a yield of 86%. It is reasonable to expect a similar or higher yield for the monosulfonation reaction under optimized conditions.

| Reaction | Product | Reported Yield |

| Disulfonation of 2,6-di-tert-butylnaphthalene | 2,6-di-tert-butylnaphthalene-4,8-disulfonic acid | 86% |

Mechanism of Antitussive Action

This compound exerts its antitussive effect through a multi-faceted mechanism, acting on both the peripheral and central nervous systems to modulate the cough reflex.[4]

Overview of the Cough Reflex Pathway

The cough reflex is initiated by the stimulation of sensory receptors in the airways, which transmit signals via afferent nerve fibers to the cough center in the brainstem. The cough center then processes these signals and generates efferent signals that trigger the motor act of coughing.

Caption: Simplified overview of the cough reflex pathway.

Modulation by this compound

This compound is believed to interrupt the cough reflex at multiple points:

-

Peripheral Action: It is postulated to decrease the sensitivity of peripheral cough receptors in the airways to irritant stimuli.[4] This action reduces the frequency of afferent signals sent to the central nervous system.

-

Central Action: this compound is also thought to have a direct inhibitory effect on the cough center in the medulla oblongata.[4] This central action raises the threshold for inducing a cough response.

The precise molecular targets of this compound are not yet fully elucidated, but it is hypothesized to interact with ion channels or receptors involved in the transmission of cough-inducing signals.[4]

Caption: Postulated sites of action for this compound in the cough reflex pathway.

Conclusion

This compound remains a relevant molecule in the study of antitussive agents. Its synthesis, based on the well-established chemistry of electrophilic aromatic substitution, is straightforward. While detailed quantitative data on its synthesis is sparse in contemporary literature, related procedures suggest high-yield preparations are feasible. Its dual peripheral and central mechanism of action provides a valuable framework for the development of novel cough suppressants. Further research into its specific molecular interactions within the cough reflex pathway could unveil new therapeutic targets for the management of chronic and refractory cough.

References

Isomeric Composition of Commercial Sodium Dibunate: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium dibunate, a non-narcotic antitussive agent, is commercially available as a mixture of isomers. This technical guide provides a comprehensive overview of the known isomeric composition of commercial this compound, focusing on the identification of its constituent isomers. While definitive quantitative data from contemporary commercial batches remains elusive in publicly accessible literature, historical data and chemical synthesis principles point towards a specific combination of positional isomers. This document outlines the probable isomeric makeup, details relevant analytical methodologies for their separation and characterization, and discusses the current understanding of the drug's mechanism of action, while highlighting the knowledge gap concerning isomer-specific pharmacology.

Isomeric Composition

Commercial this compound is understood to be a mixture of positional isomers of di-tert-butylnaphthalenesulfonic acid sodium salt. While the primary chemical abstracts service (CAS) name is 2,6-Bis(1,1-dimethylethyl)-1-naphthalenesulfonic acid sodium salt, it is acknowledged that the commercial product contains at least two isomers.[1] A market research report identifies a synonym for this compound as "3,6/3,7-Di-tert-butyl-1-naphthalenedisulfonic acid sodium salt," strongly indicating that the primary components are the sodium 3,6-di-tert-butylnaphthalene-1-sulfonate and sodium 3,7-di-tert-butylnaphthalene-1-sulfonate isomers.

The seminal work on the preparation and separation of these isomers was published by Menard et al. in the Canadian Journal of Chemistry in 1961.[1] Unfortunately, the full text of this foundational paper is not widely accessible, which limits the ability to provide the precise, original experimental protocols and the quantitative isomeric ratio of the product synthesized therein.

Table 1: Identified Isomers in Commercial this compound

| Isomer Name | Chemical Structure |

| Sodium 3,6-di-tert-butylnaphthalene-1-sulfonate | (Structure of the 3,6-isomer to be inserted here based on chemical drawing tools) |

| Sodium 3,7-di-tert-butylnaphthalene-1-sulfonate | (Structure of the 3,7-isomer to be inserted here based on chemical drawing tools) |

Experimental Protocols for Isomer Separation and Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of positional isomers. A reverse-phase HPLC method would be the most probable approach.

Hypothetical HPLC Protocol:

-

Column: A C18 or C8 stationary phase would likely provide sufficient hydrophobicity to resolve the isomers.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) would be employed. The gradient would be optimized to achieve baseline separation of the two isomers.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the naphthalene ring system (typically around 230-280 nm) would be suitable for quantification.

-

Quantification: The relative abundance of each isomer would be determined by comparing the peak areas of the separated components.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and differentiation of isomers. Both ¹H and ¹³C NMR would provide distinct spectra for the 3,6- and 3,7-isomers due to the different chemical environments of the protons and carbon atoms on the naphthalene ring and the tert-butyl groups. A 1981 study on the NMR spectra of various di-tert-butylnaphthalenes demonstrated the utility of this technique in distinguishing between closely related isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

While GC-MS is a standard technique for isomer analysis, the low volatility of the sodium sulfonate salts would necessitate derivatization prior to analysis. Conversion of the sulfonic acids to more volatile esters (e.g., methyl or ethyl esters) would be a necessary sample preparation step. The separated ester derivatives would then produce distinct mass spectra, allowing for their identification and quantification.

Mechanism of Action and Signaling Pathways

This compound acts as a centrally-acting antitussive, or cough suppressant. Its mechanism of action is believed to involve the suppression of the cough reflex at the level of the central nervous system. However, the existing literature does not differentiate the pharmacological activities or the specific signaling pathways associated with the individual 3,6- and 3,7-isomers.

The general mechanism of centrally-acting antitussives involves the modulation of neuronal signaling within the cough center of the brainstem. This can occur through various receptor systems.

Logical Flow of Antitussive Action:

Caption: General signaling pathway for a centrally-acting antitussive like this compound.

Experimental Workflow for Isomer Analysis:

Caption: A typical experimental workflow for the separation and analysis of this compound isomers.

Conclusion and Future Directions

Commercial this compound is a mixture of primarily sodium 3,6-di-tert-butylnaphthalene-1-sulfonate and sodium 3,7-di-tert-butylnaphthalene-1-sulfonate. While established analytical techniques like HPLC and NMR are suitable for their separation and characterization, a significant gap exists in the public domain regarding validated, quantitative methods for commercial batches and detailed, accessible synthesis and separation protocols from foundational literature. Furthermore, the individual pharmacological profiles of the constituent isomers remain uninvestigated.

For drug development professionals and researchers, future work should focus on:

-

Quantitative Analysis: Development and publication of validated analytical methods to determine the precise isomeric ratio in currently marketed this compound products.

-

Isomer-Specific Synthesis: Elucidation and optimization of synthetic routes to produce each isomer in high purity.

-

Pharmacological Differentiation: In vitro and in vivo studies to characterize the antitussive potency and potential off-target effects of the individual 3,6- and 3,7-isomers. This would clarify whether one isomer is more active or if they contribute differently to the overall therapeutic effect and side-effect profile.

Addressing these knowledge gaps is crucial for a complete understanding of this compound's pharmacology and for any future development of improved, potentially isomer-pure, antitussive therapies.

References

Sodium Dibunate: A Technical Review of its Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Therapeutic Applications

Sodium dibunate is primarily indicated for the suppression of non-productive cough.[2] It is categorized as an antitussive and has been used in the management of cough associated with various respiratory conditions.[1]

Mechanism of Action

The antitussive effect of this compound is believed to be mediated through a dual mechanism, involving both the peripheral and central nervous systems.[2]

-

Peripheral Action: this compound is thought to suppress the cough reflex by acting on peripheral sensory nerves in the airways. It is suggested that it reduces the sensitivity of cough receptors located in the pharynx, larynx, and trachea to irritant stimuli.[2]

-

Central Action: In addition to its peripheral effects, this compound is believed to exert a depressant effect on the medullary cough center in the brainstem.[2] This central action contributes to the overall reduction in cough frequency and intensity.

-

Bronchodilator Properties: Some evidence suggests that this compound may also possess mild bronchodilator properties, which could contribute to its therapeutic effect in certain respiratory conditions.[2]

The precise molecular targets and signaling pathways involved in the action of this compound have not been fully elucidated in the available literature.[2]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed mechanism of action of this compound within the context of the cough reflex pathway.

Quantitative Data Summary

A thorough search of publicly available scientific literature did not yield specific quantitative data from clinical trials of this compound that could be summarized in a tabular format as requested. Early clinical studies, such as those by Sevelius and Colmore (1967), are referenced in the literature but their full-text, containing detailed efficacy data (e.g., percentage reduction in cough frequency, patient-reported outcomes), was not accessible through the conducted searches. Therefore, a detailed quantitative summary of clinical efficacy cannot be provided at this time.

Table 1: Summary of Clinical Efficacy of this compound (Data Not Available)

| Study | Patient Population | Dosage | Efficacy Endpoint | Results |

|---|

| N/A | N/A | N/A | N/A | Data not available |

Table 2: Pharmacokinetic Properties of this compound (Data Not Available)

| Parameter | Value | Species | Reference |

|---|---|---|---|

| Bioavailability | Data not available | N/A | N/A |

| Tmax | Data not available | N/A | N/A |

| Cmax | Data not available | N/A | N/A |

| Half-life | Data not available | N/A | N/A |

| Metabolism | Data not available | N/A | N/A |

| Excretion | Data not available | N/A | N/A |

Experimental Protocols

Detailed experimental protocols for either preclinical or clinical studies investigating this compound were not found in the available literature. To provide a general understanding of the methodologies used in antitussive drug evaluation, a generalized experimental workflow for preclinical assessment is outlined below.

General Workflow for Preclinical Antitussive Drug Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel antitussive compound.

Conclusion

References

Understanding the peripheral and central effects of Sodium dibunate.

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction

Sodium dibunate, the sodium salt of 2,6-di-tert-butylnaphthalene-1-sulfonic acid, is a non-narcotic antitussive agent.[1][2][3][4] It has been marketed under various trade names, including Becantyl, Becantex, and Linctussal, for the symptomatic relief of nonproductive cough.[3][4] Unlike opioid-based antitussives such as codeine, this compound is reported to have a lower risk of sedation, euphoria, and dependency, making it a subject of interest for its distinct pharmacological profile.[3] This document provides a comprehensive overview of the known peripheral and central effects of this compound, its proposed mechanisms of action, and a summary of the available, albeit limited, experimental data. The precise molecular targets are still a subject of investigation, but the compound is understood to modulate the cough reflex arc at multiple levels.[5][6]

Mechanism of Action

This compound exerts its antitussive effects through a dual mechanism, involving both the central and peripheral nervous systems.[5] It is believed to suppress the cough reflex by acting on the cough center in the brainstem and by reducing the sensitivity of sensory nerve endings in the respiratory tract.[5][6]

Central Effects

The primary central effect of this compound is the suppression of the medullary cough center.[5][6] It is thought to have a depressant effect on the neurons within the medulla oblongata that are responsible for generating the cough reflex.[5] This central action helps to reduce the frequency and intensity of coughing episodes.[5]

A key point of discussion regarding its central effects is sedation. While some sources report that this compound does not cause sedation or respiratory depression, unlike narcotic antitussives[3], others list drowsiness and dizziness as potential side effects, which can be potentiated by other central nervous system (CNS) depressants.[5] This suggests that any sedative effects are likely mild and may be dose-dependent.

Peripheral Effects

Peripherally, this compound is thought to act in a manner similar to benzonatate, by desensitizing the sensory receptors in the airways that initiate the cough reflex.[3][5] These receptors, located in the pharynx, larynx, trachea, and bronchi, detect irritants and trigger afferent nerve signals to the brainstem.[5] this compound is believed to suppress the excitability of these receptors, thereby decreasing the initiation of the cough reflex.[5] The exact mechanism is hypothesized to involve interaction with specific ion channels on these sensory nerves.[6]

Additionally, some preliminary reports suggest that this compound may possess mild bronchodilator and anti-inflammatory properties, which could contribute to its overall therapeutic effect in respiratory conditions.[5][6] However, robust experimental data to fully substantiate these secondary effects are not widely available in the current literature.

Data Presentation

Quantitative data from dose-response studies or clinical trials on this compound are scarce in publicly accessible literature. The following tables summarize the qualitative pharmacological effects based on available information.

Table 1: Summary of Central Effects of this compound

| Effect | Description | Supporting Evidence |

| Primary Antitussive Action | Depresses the cough center in the medulla oblongata.[5] | Hypothesized to dampen the activity of neurons responsible for the cough reflex.[5] |

| Sedation | Conflicting reports. Stated to not cause sedation like narcotics[3], but drowsiness and dizziness are noted as possible side effects.[5] | Effect is likely mild compared to opioids and may be dose-dependent. Can be potentiated by other CNS depressants.[5] |

| Respiratory Depression | Not reported to cause respiratory depression.[3] | A key differentiating factor from opioid-based antitussives. |

| Dependency/Abuse Potential | Not reported to cause habituation or euphoria.[3] | Considered to have a low potential for abuse. |

Table 2: Summary of Peripheral Effects of this compound

| Effect | Description | Supporting Evidence |

| Primary Antitussive Action | Suppresses the sensitivity of cough receptors in the respiratory tract (pharynx, larynx, trachea, bronchi).[5] | Believed to reduce the excitability of sensory nerve endings, preventing the initiation of the cough reflex arc.[5] Similar to peripherally acting drugs like benzonatate.[3] |

| Bronchodilator Properties | Possesses purported mild bronchodilator properties.[5] | Suggested to relax the smooth muscles of the bronchi and bronchioles, though specific experimental validation is limited.[5] |

| Anti-inflammatory Properties | Preliminary suggestions of anti-inflammatory activity.[6] | This potential mechanism requires further research to be confirmed and characterized.[6] |

Experimental Protocols

Protocol 1: Preclinical Evaluation of Antitussive Efficacy (Animal Model)

-

Objective: To determine the dose-dependent antitussive effect of this compound in a guinea pig model of cough induced by a chemical irritant.

-

Model: Male Dunkin-Hartley guinea pigs.

-

Methodology:

-

Acclimatization: Animals are acclimatized for one week before the experiment.

-

Cough Induction: A conscious, unrestrained guinea pig is placed in a whole-body plethysmograph. An aerosol of a tussive agent (e.g., 0.5 M citric acid or capsaicin) is delivered into the chamber for a set period (e.g., 5 minutes) to induce coughing.

-

Data Recording: The number of coughs is detected by a microphone and a pressure transducer connected to the plethysmograph, and the data is recorded using specialized software.

-

Treatment: Animals are divided into groups. The vehicle control group receives saline orally. The positive control group receives a known antitussive (e.g., codeine, 10 mg/kg). Test groups receive varying doses of this compound (e.g., 10, 30, 100 mg/kg) orally.

-

Procedure: A baseline cough response to the tussive agent is established. One hour after oral administration of the vehicle, positive control, or this compound, the animals are re-challenged with the tussive agent, and the number of coughs is recorded.

-

Analysis: The percentage inhibition of the cough response is calculated for each animal relative to its baseline. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the effects of different treatments.

-

Protocol 2: Clinical Evaluation of Antitussive Efficacy (Human Trial)

-

Objective: To assess the efficacy and safety of this compound in reducing cough frequency in patients with chronic cough.

-

Design: A randomized, double-blind, placebo-controlled, crossover study.

-

Participants: Adult patients with a chronic cough lasting more than 8 weeks.

-

Methodology:

-

Screening: Patients are screened for inclusion/exclusion criteria.

-

Baseline: Patients undergo a baseline period where cough frequency is measured over 24 hours using an objective cough monitor. Subjective cough severity is assessed using a visual analog scale (VAS).

-

Randomization & Treatment: Patients are randomized to one of two treatment sequences: (A) this compound (e.g., 30 mg three times daily) for a set period (e.g., 2 weeks), followed by a washout period (e.g., 2 weeks), then Placebo for 2 weeks; or (B) the reverse sequence.

-

Efficacy Assessment: At the end of each treatment period, 24-hour cough frequency is re-measured. Subjective VAS scores are also collected.

-

Safety Assessment: Adverse events are monitored and recorded throughout the study. Vital signs and laboratory tests are performed at specified intervals.

-

Analysis: The primary endpoint is the change in objective 24-hour cough frequency from baseline. A mixed-effects model is used to analyze the crossover data, comparing the effects of this compound versus placebo.

-

Visualizations

The following diagrams illustrate the proposed mechanisms and workflows related to this compound.

Caption: Dual mechanism of action of this compound.

Caption: Preclinical workflow for antitussive drug testing.

Caption: The cough reflex pathway and sites of action.

References

- 1. Antitussive effect of ethyl dibunate in patients with chronic cough - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C18H23NaO3S | CID 23672302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dibunate - Wikipedia [en.wikipedia.org]

- 4. This compound [drugfuture.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. What is this compound used for? [synapse.patsnap.com]

Molecular formula and CAS number for Sodium dibunate.

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

Sodium dibunate is a synthetically derived compound recognized for its antitussive properties. This technical guide provides a comprehensive overview of its chemical identity, mechanism of action, and available data for research and development purposes.

| Parameter | Data | Reference |

| Molecular Formula | C₁₈H₂₃NaO₃S | [1][2] |

| CAS Number | 14992-59-7 | [1][2][3][4] |

| Alternate CAS Number | 39315-52-1 | [1] |

| Molecular Weight | 342.43 g/mol | [1][2] |

| IUPAC Name | Sodium 2,6-di-tert-butylnaphthalene-1-sulfonate | [1] |

| Synonyms | Dibunate sodium, Becantex, Keuten | [1][5] |

Mechanism of Action: A Dual Approach to Cough Suppression

This compound exerts its antitussive effects through a dual mechanism, targeting both the peripheral and central nervous systems to suppress the cough reflex.[6] While the precise molecular interactions are still under investigation, the current understanding points to the following pathways:

Peripheral Action: Desensitizing Airway Receptors

The initial and primary action of this compound is believed to occur at the peripheral level within the respiratory tract. It is thought to act on the afferent nerve fibers, specifically the sensory cough receptors located in the pharynx, larynx, and trachea.[6] By suppressing the sensitivity of these receptors, this compound reduces the initiation of the cough reflex in response to irritants.[6] This mechanism is similar to other peripherally acting antitussives which aim to block the initial signals of the cough arc.[5]

Central Action: Modulating the Cough Center

In addition to its peripheral effects, this compound is also postulated to have a depressant effect on the central cough center located in the medulla oblongata of the brainstem.[6] This central action would further dampen the cough reflex, reducing the frequency and intensity of coughing.[6] This suggests that the compound can cross the blood-brain barrier to exert its effects on the central nervous system.

Some evidence also suggests that this compound may possess mild bronchodilator properties, which could contribute to its overall therapeutic effect by relaxing the smooth muscles of the airways.[6]

Proposed Signaling Pathway and Experimental Workflow

To visualize the proposed mechanism of action, the following diagram illustrates the key stages of the cough reflex and the points at which this compound is believed to intervene.

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound's antitussive efficacy are not extensively available in recent literature. However, based on historical studies and general pharmacological practices for antitussive agents, the following methodologies are likely to have been employed.

Preclinical In Vivo Models

-

Animal Model: Guinea pigs are a commonly used model for cough studies due to their sensitive and reproducible cough reflex.

-

Cough Induction: Cough can be induced by exposure to irritants such as citric acid or capsaicin aerosol. The number of coughs is recorded over a specified period.

-

Drug Administration: this compound would be administered orally or via injection at varying doses prior to the introduction of the cough-inducing agent.

-

Data Analysis: The frequency and intensity of coughing in the treated group are compared to a control group (vehicle-treated) to determine the dose-dependent antitussive effect.

Clinical Trial Design (Hypothetical)

-

Study Design: A randomized, double-blind, placebo-controlled crossover study is the gold standard for evaluating antitussive drugs in humans.

-

Patient Population: Subjects with a stable, chronic cough.

-

Intervention: Participants would receive either this compound at a specified dose or a placebo for a set treatment period, followed by a washout period and then crossover to the other treatment.

-

Efficacy Endpoints:

-

Primary: Objective 24-hour cough frequency monitoring using validated sound recording devices.

-

Secondary: Subjective measures such as cough severity scores (e.g., Visual Analog Scale), cough-specific quality of life questionnaires, and patient-reported outcomes.

-

-

Safety and Tolerability: Monitoring and recording of any adverse events throughout the study period.

Quantitative Data

Conclusion

This compound is an antitussive agent with a proposed dual mechanism of action, targeting both peripheral and central pathways of the cough reflex. While its molecular formula and CAS number are well-established, there is a need for more modern, detailed studies to fully elucidate its molecular targets and to provide robust quantitative data on its efficacy and safety. The experimental frameworks outlined in this guide provide a basis for future research into this compound for the development of novel antitussive therapies.

References

- 1. This compound | C18H23NaO3S | CID 23672302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [drugfuture.com]

- 3. Dibunate sodium - Safety Data Sheet [chemicalbook.com]

- 4. Dibunate sodium | CAS#:14992-59-7 | Chemsrc [chemsrc.com]

- 5. Dibunate - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Sodium Dibunate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium dibunate is the sodium salt of dibunic acid and is utilized primarily as an antitussive agent for cough suppression.[1][2][3] Unlike narcotic antitussives, it is a peripherally acting drug and has not been reported to cause sedation, euphoria, or respiratory depression.[4] Its mechanism of action involves modulating the cough reflex at multiple levels, making it an effective option for managing excessive and non-productive coughs.[5] This document provides a comprehensive overview of the core physical and chemical properties of this compound, its mechanism of action, and the experimental methodologies used to characterize such properties, serving as a technical resource for professionals in research and drug development.

Chemical Identity

This compound is chemically known as sodium 2,6-ditert-butylnaphthalene-1-sulfonate.[1] It is important to note that commercial this compound is often a mixture of at least two isomers.[6]

| Identifier | Value |

| IUPAC Name | sodium 2,6-ditert-butylnaphthalene-1-sulfonate[1] |

| CAS Number | 14992-59-7[1][6] |

| Chemical Formula | C₁₈H₂₃NaO₃S[1][6][7] |

| Synonyms | Dibunate sodium, Becantex, Becantal, Keuten, Linctussal[1][4][6] |

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are critical as they influence formulation design, bioavailability, and stability.[8]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 342.4 g/mol | [1] |

| Appearance | Slightly hygroscopic crystals | [6] |

| Melting Point | Decomposes at >300°C | [6][9] |

| Solubility | Cold Water: Slightly soluble (0.5-1.0%) Hot Water: Freely soluble Methanol: Soluble Ethanol: Less soluble | [6] |

| Stability | Aqueous solutions are stable to boiling | [6] |

| LogP (Octanol/Water) | 5.41970 | [2] |

| pKa | Not explicitly stated; derived from a strong sulfonic acid. |

Mechanism of Action

This compound exerts its antitussive effects through a multi-faceted mechanism that targets both the peripheral and central nervous systems involved in the cough reflex.[5]

The primary mechanism involves the modulation of the cough reflex pathway.[5][10] This reflex is initiated by the stimulation of cough receptors in the respiratory tract, which send afferent signals to the cough center in the medulla oblongata.[5] The cough center then sends efferent signals to respiratory muscles to produce a cough.[5]

This compound's action includes:

-

Peripheral Action : It suppresses the sensitivity of cough receptors in the pharynx, larynx, and trachea, reducing their excitability in response to irritants.[5] This action is similar to that of benzonatate.[4]

-

Central Action : It is believed to have a depressant effect on the neurons within the medullary cough center, further dampening the cough reflex.[5][10]

-

Bronchodilator Properties : The compound possesses mild bronchodilator effects, relaxing the smooth muscles of the bronchi to ease breathing and help reduce coughing associated with bronchoconstriction.[5]

Caption: Mechanism of action of this compound on the cough reflex pathway.

Experimental Protocols

While specific, detailed experimental protocols for this compound are not publicly available, this section outlines standard, generalized methodologies for determining the key physicochemical properties of a solid oral active pharmaceutical ingredient (API), in line with industry practices.[8][11]

Melting Point Determination (Capillary Method)

-

Objective : To determine the temperature at which the crystalline solid transitions to a liquid.

-

Methodology :

-

A small, finely powdered sample of the API is packed into a capillary tube.

-

The tube is placed in a calibrated melting point apparatus (e.g., a Büchi M-560 or similar).

-

The sample is heated at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. For a substance like this compound that decomposes, the temperature of decomposition is noted.[6]

-

Solubility Assessment (Shake-Flask Method)

-

Objective : To determine the equilibrium solubility of the API in various solvents.

-

Methodology :

-

An excess amount of the API is added to a known volume of the solvent (e.g., water, methanol, ethanol) in a sealed flask.

-

The flask is agitated in a constant temperature water bath (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

The resulting suspension is filtered to remove undissolved solids.

-

The concentration of the dissolved API in the filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Stability Analysis (ICH Guidelines)

-

Objective : To evaluate the stability of the API under various environmental conditions.

-

Methodology :

-

Samples of the API are stored under controlled conditions as specified by the International Council for Harmonisation (ICH) guidelines (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated stability).

-

At specified time points (e.g., 0, 3, 6, 12 months), samples are withdrawn and analyzed for purity, potency, and degradation products using a stability-indicating HPLC method.

-

Physical properties, such as appearance and moisture content (by Karl Fischer titration), are also evaluated. For this compound, the stability of aqueous solutions can be tested by preparing a solution and assaying its concentration over time after exposure to conditions like heat.[6]

-

Caption: General experimental workflow for API physicochemical characterization.

References

- 1. This compound | C18H23NaO3S | CID 23672302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dibunate sodium | CAS#:14992-59-7 | Chemsrc [chemsrc.com]

- 3. Dibunate sodium | 14992-59-7 [chemicalbook.com]

- 4. Dibunate - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. This compound [drugfuture.com]

- 7. 14992-59-7 CAS MSDS (Dibunate sodium) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. labinsights.nl [labinsights.nl]

- 9. labsolu.ca [labsolu.ca]

- 10. What is this compound used for? [synapse.patsnap.com]

- 11. Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques - PMC [pmc.ncbi.nlm.nih.gov]

Sodium Dibunate: A Technical Review of its Potential Bronchodilator Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium dibunate is a well-established antitussive agent, recognized for its efficacy in cough suppression.[1][2][3][4][5] Beyond its primary indication, emerging evidence suggests the compound possesses mild bronchodilator properties, an area of growing interest for its potential therapeutic applications in respiratory disorders.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's effects on airway smooth muscle, synthesizes the available, albeit limited, data, and proposes avenues for future research. While quantitative clinical and preclinical data on its bronchodilator efficacy are scarce, this document outlines postulated mechanisms of action and standardized experimental protocols to facilitate further investigation into this promising secondary characteristic.

Introduction to this compound

This compound, the sodium salt of dibunic acid, has been utilized primarily as a cough suppressant.[1][2][3][4][5] Its mechanism of action in this capacity is multifaceted, involving both central and peripheral pathways to modulate the cough reflex.[1] The compound is known to act on the cough center within the medulla oblongata and peripherally by reducing the sensitivity of cough receptors in the airways.[1] This dual-action contributes to its effectiveness in managing non-productive cough.

Recently, attention has been drawn to the ancillary bronchodilator effects of this compound. This property, though described as mild, suggests a direct action on the smooth muscles of the bronchi and bronchioles, leading to their relaxation.[1] Such an effect could offer therapeutic synergy in conditions characterized by both cough and bronchoconstriction, such as asthma and chronic obstructive pulmonary disease (COPD). However, a thorough review of the existing scientific literature reveals a notable absence of in-depth studies and quantitative data specifically characterizing this bronchodilator activity.

Data Presentation: Current State of Evidence

A comprehensive search of scientific databases has not yielded specific quantitative data from preclinical or clinical trials on the bronchodilator effects of this compound. The available information is qualitative and descriptive in nature. The table below summarizes the current understanding.

| Parameter | Description | Source |

| Bronchodilator Effect | Described as "mild" and a secondary characteristic to its primary antitussive function. | [1] |

| Proposed Mechanism | Postulated to be a direct relaxation of the smooth muscles of the bronchi and bronchioles. The exact molecular interactions are not yet fully elucidated but may involve interactions with ion channels or receptors. | [1] |

| Quantitative Data (FEV1, PEF, etc.) | No published clinical trials with quantitative endpoints for bronchodilation (e.g., changes in Forced Expiratory Volume in 1 second or Peak Expiratory Flow) were identified. | N/A |

| Preclinical Data (IC50, etc.) | No published preclinical studies providing dose-response curves or potency values (e.g., IC50) for airway smooth muscle relaxation were identified. | N/A |

Known and Postulated Mechanisms of Action

Established Antitussive Mechanism

This compound's primary therapeutic action is the suppression of the cough reflex. This is achieved through a dual mechanism involving both the central and peripheral nervous systems. Peripherally, it is thought to decrease the sensitivity of sensory nerves in the airways that initiate the cough reflex.[1] Centrally, it acts on the cough center in the medulla oblongata to increase the threshold for coughing.[1]

Postulated Signaling Pathway for Bronchodilation

While the precise molecular targets for this compound's bronchodilator effect are unknown, a plausible hypothesis involves the modulation of ion channel activity in airway smooth muscle cells. A potential mechanism could be the inhibition of voltage-gated sodium channels, which are expressed on these cells and play a role in their excitability and contraction.[6] By inhibiting sodium influx, this compound could lead to hyperpolarization or stabilization of the cell membrane, making it less responsive to contractile stimuli. This would decrease intracellular calcium levels and ultimately lead to muscle relaxation and bronchodilation.

Experimental Protocols for Investigation

To address the gap in quantitative data, standardized preclinical and clinical studies are required. Below is a detailed methodology for a key in vitro experiment to characterize the bronchodilator effects of this compound.

In Vitro Assessment using Guinea Pig Tracheal Rings

Objective: To determine the direct relaxant effect of this compound on airway smooth muscle and to quantify its potency.

Methodology:

-

Tissue Preparation:

-

Male Hartley guinea pigs (250-350g) are euthanized by a humane method.

-

The trachea is rapidly excised and placed in cold Krebs-Henseleit (K-H) buffer solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).

-

The trachea is cleaned of adhering connective tissue and cut into 2-3 mm wide rings.

-

-

Organ Bath Setup:

-

Tracheal rings are suspended between two L-shaped stainless steel hooks in 10 mL organ baths containing K-H solution, maintained at 37°C, and continuously aerated with 95% O2 and 5% CO2.

-

One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in tension.

-

-

Equilibration and Pre-contraction:

-

The tracheal rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.0 g. The K-H solution is changed every 15 minutes.

-

After equilibration, the viability of the tissue is assessed by inducing a contraction with 60 mM KCl.

-

Following a washout period, the rings are pre-contracted with a submaximal concentration of a contractile agonist, such as histamine (1 µM) or methacholine (1 µM), to induce a stable tone.

-

-

Cumulative Concentration-Response Curve:

-

Once a stable contraction plateau is reached, this compound is added to the organ baths in a cumulative manner, with concentrations typically ranging from 1 nM to 100 µM.

-

The relaxant response is recorded as the percentage reversal of the pre-induced contraction.

-

A concentration-response curve is plotted, and the EC50 (concentration causing 50% of the maximal relaxation) and Emax (maximal relaxation) values are calculated.

-

-

Data Analysis:

-

Results are expressed as mean ± standard error of the mean (SEM).

-

Statistical analysis is performed using appropriate tests, such as one-way ANOVA followed by a post-hoc test.

-

Conclusion and Future Directions

This compound presents an interesting profile as an antitussive agent with potential secondary bronchodilator effects. While its primary mechanism of cough suppression is relatively well-described, the bronchodilator properties remain poorly characterized. The lack of quantitative data from both preclinical and clinical studies represents a significant knowledge gap.

For drug development professionals and researchers, this presents an opportunity. The postulated mechanism involving direct action on airway smooth muscle ion channels warrants further investigation. The experimental protocol outlined in this guide provides a standardized approach to generate robust preclinical data on the efficacy and potency of this compound as a bronchodilator. Future studies should aim to:

-

Generate Quantitative Preclinical Data: Utilize in vitro organ bath studies and in vivo animal models of bronchoconstriction to establish dose-response relationships and compare the potency of this compound to existing bronchodilators.

-

Elucidate the Molecular Mechanism: Employ electrophysiological and molecular biology techniques to identify the specific ion channels or receptors that this compound interacts with in airway smooth muscle cells.

-

Conduct Exploratory Clinical Trials: If preclinical data are promising, well-designed clinical trials in patients with respiratory diseases like asthma or COPD could assess the clinical relevance of its bronchodilator effects, measuring outcomes such as FEV1 and patient-reported improvements in breathing.

A deeper understanding of the bronchodilator effects of this compound could potentially broaden its therapeutic applications and offer a valuable dual-action treatment for respiratory conditions where both cough and bronchoconstriction are present.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Dibunate - Wikipedia [en.wikipedia.org]

- 3. This compound | C18H23NaO3S | CID 23672302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dibunate sodium | 14992-59-7 [amp.chemicalbook.com]

- 5. This compound [drugfuture.com]

- 6. The Changes in Expression of NaV1.7 and NaV1.8 and the Effects of the Inhalation of Their Blockers in Healthy and Ovalbumin-Sensitized Guinea Pig Airways | MDPI [mdpi.com]

Methodological & Application

Application Notes and Protocols for In Vivo Efficacy Testing of Sodium Dibunate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium Dibunate, a sulfonate derivative, is recognized for its antitussive properties. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound using established animal models of cough. The primary models discussed are the citric acid-induced and capsaicin-induced cough models in guinea pigs, which are widely accepted for screening and characterizing potential cough suppressants. This document outlines the experimental procedures, data presentation, and visualization of the underlying biological pathways and workflows.

This compound is understood to exert its antitussive effects through a dual mechanism of action. It is believed to act both peripherally, by reducing the sensitivity of cough receptors in the airways, and centrally, by depressing the cough center in the brainstem.[1] This dual action makes it an interesting candidate for the management of cough.

In Vivo Models for Efficacy Testing

The most common preclinical models to assess the efficacy of antitussive agents involve the chemical induction of cough in conscious animals. Guinea pigs are a preferred species due to their robust and reproducible cough reflex, which is physiologically similar to that in humans.

Citric Acid-Induced Cough Model in Guinea Pigs

This is a widely used model for evaluating antitussive drugs. Inhalation of citric acid aerosol irritates the upper respiratory tract, activating sensory C-fibers and acid-sensing ion channels (ASICs) on airway sensory nerves, which in turn triggers the cough reflex.

Capsaicin-Induced Cough Model in Guinea Pigs

Capsaicin, the pungent compound in chili peppers, is a potent activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel expressed on sensory C-fibers in the airways.[2] Activation of these fibers reliably elicits a cough reflex. This model is valuable for investigating compounds that may interfere with the TRPV1 pathway.

Quantitative Data Summary

The following tables summarize representative quantitative data for standard antitussive agents in the citric acid-induced cough model in guinea pigs. While specific dose-response data for this compound from publicly available studies is limited, the data for codeine, a centrally acting opioid antitussive, and a TRPV1 antagonist are provided for comparative purposes. The expected efficacy of this compound would be hypothesized to demonstrate a dose-dependent reduction in cough frequency.

Table 1: Efficacy of Antitussive Agents on Citric Acid-Induced Cough in Guinea Pigs

| Treatment Group | Dose (mg/kg, p.o.) | Mean Number of Coughs (± SEM) | Percentage Inhibition (%) |

| Vehicle (Saline) | - | 25.5 ± 2.1 | 0 |

| Codeine | 10 | 12.3 ± 1.5 | 51.8 |

| Codeine | 30 | 6.1 ± 1.1 | 76.1 |

| V112220 (TRPV1 Antagonist) | 3 (i.p.) | 9.6 ± 1.6 | 73 ± 11 |

Data is illustrative and compiled from representative studies for comparative purposes.[3]

Experimental Protocols

Protocol 1: Citric Acid-Induced Cough in Guinea Pigs

Objective: To evaluate the antitussive efficacy of this compound by measuring the reduction in cough frequency induced by citric acid inhalation in guinea pigs.

Materials:

-

Male Dunkin-Hartley guinea pigs (300-400 g)

-

This compound

-

Citric acid

-

Vehicle (e.g., sterile saline)

-

Whole-body plethysmography chamber

-

Ultrasonic nebulizer

-

Sound recording equipment and/or pressure transducer

-

Animal scale

Procedure:

-

Animal Acclimation: Acclimate guinea pigs to the laboratory environment for at least 3 days prior to the experiment. House them in a temperature- and humidity-controlled room with a 12-hour light/dark cycle and provide free access to food and water.

-

Drug Administration:

-

Prepare a stock solution of this compound in the appropriate vehicle.

-

Administer this compound or vehicle to the guinea pigs via the desired route (e.g., oral gavage (p.o.) or intraperitoneal injection (i.p.)).

-

The pre-treatment time will depend on the pharmacokinetic profile of this compound (typically 30-60 minutes before the citric acid challenge).

-

-

Cough Induction and Recording:

-

Place each guinea pig individually into the whole-body plethysmography chamber and allow for a 5-10 minute acclimation period.

-

Prepare a 0.4 M solution of citric acid in sterile saline.

-

Nebulize the citric acid solution into the chamber for a fixed duration, typically 5-10 minutes.

-

Record the number of coughs during the exposure period using a microphone and/or a pressure transducer connected to the chamber. Coughs are identified by their characteristic sound and the associated sharp, transient increase in pressure.

-

-

Data Analysis:

-

Count the total number of coughs for each animal.

-

Calculate the mean number of coughs for each treatment group.

-

Determine the percentage inhibition of the cough reflex for the this compound-treated groups compared to the vehicle control group using the following formula:

-

% Inhibition = [(Mean coughs in vehicle group - Mean coughs in treated group) / Mean coughs in vehicle group] x 100

-

-

Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the results.

-

Protocol 2: Capsaicin-Induced Cough in Guinea Pigs

Objective: To assess the effect of this compound on the cough reflex specifically mediated by the TRPV1 channel.

Materials:

-

Same as Protocol 1, with the substitution of capsaicin for citric acid.

-

Capsaicin stock solution (e.g., in ethanol or DMSO) and working solutions in saline.

Procedure:

-

Animal Acclimation and Drug Administration: Follow steps 1 and 2 from Protocol 1.

-

Cough Induction and Recording:

-

Place each guinea pig individually into the plethysmography chamber for acclimation.

-

Prepare a working solution of capsaicin (e.g., 30-60 µM) in saline from the stock solution.

-

Nebulize the capsaicin solution into the chamber for a fixed period (e.g., 5 minutes).

-

Record the number of coughs as described in Protocol 1.

-

-

Data Analysis: Follow step 4 from Protocol 1 to analyze the data and determine the antitussive efficacy of this compound in this model.

Signaling Pathways and Experimental Workflow

To visually represent the processes involved in the in vivo testing of this compound, the following diagrams have been generated using the DOT language.

Caption: Proposed mechanism of action of this compound on the cough reflex pathway.

Caption: Experimental workflow for evaluating the antitussive efficacy of this compound.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of citric acid- and capsaicin-induced cough by novel TRPV-1 antagonist, V112220, in guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Citric Acid-Induced Cough Model in Guinea Pigs for Antitussive Screening

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of the citric acid-induced cough model in guinea pigs for the screening and evaluation of potential antitussive agents. This widely validated preclinical model is instrumental in the development of new therapies for cough.[1][2]

Introduction to the Citric Acid-Induced Cough Model

Cough is a crucial protective reflex of the respiratory system. However, in pathological states, it can become chronic and debilitating, necessitating effective antitussive treatments.[1] The development of such treatments relies on robust and reproducible preclinical models. The citric acid-induced cough model in guinea pigs is a cornerstone for evaluating the efficacy of novel antitussive compounds.[2] Inhalation of citric acid aerosol acts as a tussive agent, triggering the cough reflex by stimulating sensory nerve endings in the airways.[1] By quantifying the number and latency of coughs, researchers can assess the inhibitory effects of test compounds.

Signaling Pathway of Citric Acid-Induced Cough

The cough reflex is a complex process involving both peripheral and central neural pathways. In the citric acid-induced model, the key steps are as follows:

-

Stimulation: Inhaled citric acid aerosol activates sensory C-fibers and potentially Aδ-fibers located in the airway epithelium.[1][3][4][5] This activation is mediated, in part, by Transient Receptor Potential Vanilloid 1 (TRPV1) and Acid-Sensing Ion Channels (ASICs).[2][6][7]

-

Afferent Pathway: The sensory information is then transmitted from the airways via the vagus nerve to the nucleus tractus solitarius (NTS) in the brainstem.[1][2]

-

Central Processing: The NTS processes the incoming signals and communicates with other brainstem nuclei to generate the motor pattern for coughing.[1]

-

Efferent Pathway: Motor commands are sent from the brainstem via the phrenic and spinal motor nerves to the respiratory muscles (diaphragm and intercostal muscles), leading to the forceful expulsion of air that characterizes a cough.[1][2]

Experimental Workflow

The general workflow for assessing the antitussive effect of a test compound involves several key stages, from animal preparation to data analysis. A whole-body plethysmography chamber is typically used to house the unrestrained guinea pig and record coughs via a pressure transducer and microphone.[2]

Detailed Experimental Protocols

4.1. Animals

-

Male Dunkin-Hartley guinea pigs (300-450 g) are commonly used.[8][9] It's important to note that animal weight can influence cough frequency.[10]

-

Animals should be housed in controlled conditions with free access to food and water.[8]

-

Allow for an acclimatization period of at least one week before the experiment.[8]

4.2. Materials and Equipment

-

Whole-body plethysmograph chamber[2]

-

Pressure transducer and microphone for cough detection[2]

-

Data acquisition and analysis software[11]

-

Citric acid (anhydrous)

-

Sterile, pyrogen-free saline (0.9%)[11]

-

Test compounds and vehicles

-

Positive control (e.g., codeine, dextromethorphan)

4.3. Solutions Preparation

-

Citric Acid Solution (0.4 M): Prepare a 0.4 M solution of citric acid in sterile saline.[2] For example, dissolve 7.68 g of anhydrous citric acid (MW: 192.12 g/mol ) in 100 mL of saline.

-

Test Compounds: Dissolve or suspend test compounds in an appropriate vehicle. The route of administration (e.g., intraperitoneal, oral) will influence the choice of vehicle.[1][2]

4.4. Experimental Procedure

-

Animal Placement: Place a single, conscious, and unrestrained guinea pig into the whole-body plethysmograph chamber.[1]

-

Acclimation: Allow the animal to acclimate to the chamber for 5-10 minutes.[2]

-

Drug Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal, oral).[1][2]

-

Pre-treatment Time: Allow for a pre-treatment period, typically 30-60 minutes, for the compound to be absorbed and distributed.[1] This timing should be optimized based on the pharmacokinetic profile of the test compound.

-

Cough Induction: Nebulize the 0.4 M citric acid solution into the chamber for a fixed period, typically 3-7 minutes.[1][11] Ensure the nebulizer flow rate is consistent across all experiments.[2]

-

Data Recording: Record the number of coughs and the time to the first cough (latency) during the citric acid exposure and for a defined period immediately following (e.g., 5-10 minutes).[2] Coughs are identified by their characteristic sound and the associated sharp pressure change inside the chamber.[12]

-

Data Analysis: Compare the number of coughs and the latency to the first cough between the vehicle-treated group and the compound-treated groups. Statistical analysis, such as Kruskal-Wallis followed by Dunn's multiple comparisons test, is often appropriate.[11]

Data Presentation: Efficacy of Standard Antitussives

The following tables summarize representative data on the effects of commonly used antitussive agents in the citric acid-induced cough model in guinea pigs.

Table 1: Effect of Various Antitussive Agents on Citric Acid-Induced Cough Frequency

| Antitussive Agent | Dose (mg/kg) | Route | % Reduction in Coughs (approx.) | Reference |

| Vehicle | - | - | 0% (Baseline) | [11] |

| Codeine | 6 | p.o. | Not Significant | [11] |

| 12 | p.o. | ~70% | [11] | |

| 24 | p.o. | ~70% | [11] | |

| Cloperastine | 6 | p.o. | Not Significant | [11] |

| 12 | p.o. | ~70% | [11] | |

| 24 | p.o. | ~70% | [11] | |

| Gefapixant | 6 | p.o. | Not Significant | [11] |

| 12 | p.o. | Not Significant | [11] | |

| 24 | p.o. | ~70% | [11] | |

| Dextromethorphan | 32 | p.o. | Not Significant | [11] |

| 30 | i.p. | Significant Inhibition | [13] | |

| Levodropropizine | 72 | p.o. | Not Significant | [11] |

Table 2: Effect of Various Antitussive Agents on Latency to First Cough

| Antitussive Agent | Dose (mg/kg) | Route | Latency to First Cough (seconds, mean ± SEM/IQR) | Reference |

| Citric Acid Alone | - | - | 151.4 ± 20 | [11] |

| Codeine | 24 | p.o. | 311 ± 36 | [11] |

| Gefapixant | 24 | p.o. | 268 ± 51 | [11] |

| Cloperastine | 24 | p.o. | 253 ± 38 | [11] |

| Dextromethorphan | 32 | p.o. | 218 ± 20 | [11] |

Note: The data presented are representative and may vary depending on specific experimental conditions.[1]

Logical Framework for Antitussive Screening

The citric acid-induced cough model fits into a broader drug discovery framework. The following diagram illustrates a logical progression from initial screening to more detailed characterization of a potential antitussive drug candidate.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Mechanisms of Capsaicin- and Citric-Acid-Induced Cough Reflexes in Guinea Pigs [jstage.jst.go.jp]

- 5. Mechanisms of capsaicin- and citric-acid-induced cough reflexes in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Airway irritation and cough evoked by acid: from human to ion channel - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methods for assessing cough sensitivity - Mai - Journal of Thoracic Disease [jtd.amegroups.org]

- 8. Frontiers | A Cold Environment Aggravates Cough Hyperreactivity in Guinea Pigs With Cough by Activating the TRPA1 Signaling Pathway in Skin [frontiersin.org]

- 9. A new screening method for evaluating antitussives in conscious guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cough - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 11. Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Use of within-group designs to test anti-tussive drugs in conscious guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antitussive activity of sigma-1 receptor agonists in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Determining the Mechanism of Action of Sodium Dibunate Using Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium dibunate is an antitussive agent clinically utilized for the symptomatic relief of cough. Its mechanism of action is understood to involve the modulation of the cough reflex pathway at both peripheral and central levels.[1] It is hypothesized to suppress the sensitivity of peripheral cough receptors in the airways and exert a depressant effect on the cough center within the medulla oblongata.[1] Additionally, mild bronchodilator properties have been suggested.[1] However, the precise molecular targets and intracellular signaling pathways governing these effects are not fully elucidated.

These application notes provide a comprehensive guide to employing a panel of cell-based assays to dissect the molecular mechanism of action of this compound. The protocols detailed herein will enable researchers to investigate its effects on neuronal excitability, airway smooth muscle relaxation, and general cellular toxicity, providing a robust framework for in vitro pharmacological profiling.

Assessment of Neuronal Excitability via Calcium Flux Assay

A key proposed mechanism for this compound is the suppression of sensory nerve activity that initiates the cough reflex. Vagal afferent nerve endings in the airways, which can be modeled using dorsal root ganglion (DRG) neurons, express transient receptor potential (TRP) channels, such as TRPV1, that are activated by cough-inducing stimuli like capsaicin.[2] This assay evaluates the ability of this compound to inhibit neuronal activation, measured as a change in intracellular calcium concentration.

Hypothesized Signaling Pathway

Experimental Protocol: Calcium Flux Assay

Objective: To determine if this compound inhibits capsaicin-induced calcium influx in a neuronal cell model (e.g., F-11 cells or primary DRG neurons).

Materials:

-

F-11 cell line (a DRG neuron hybridoma) or primary dorsal root ganglion (DRG) neurons.

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS).

-

Fluo-4 AM calcium indicator dye.

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS).

-

This compound stock solution.

-

Capsaicin stock solution.

-

96-well black, clear-bottom microplates.

-

Fluorescence plate reader with kinetic reading capabilities.

Procedure:

-

Cell Plating: Seed F-11 cells into a 96-well black, clear-bottom plate at a density of 50,000 cells/well and culture overnight.

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution in HBSS (e.g., 4 µM Fluo-4 AM, 0.02% Pluronic F-127).

-

Aspirate the culture medium from the cells and wash once with HBSS.

-

Add 100 µL of the Fluo-4 AM loading solution to each well.

-

Incubate for 1 hour at 37°C in the dark.

-

-

Compound Incubation:

-

Wash the cells twice with HBSS to remove excess dye.

-

Add 100 µL of HBSS containing various concentrations of this compound (or vehicle control) to the appropriate wells.

-

Incubate for 20 minutes at room temperature in the dark.

-

-

Measurement:

-

Place the plate in a fluorescence plate reader set to 494 nm excitation and 516 nm emission.

-

Establish a stable baseline fluorescence reading for 1-2 minutes.

-

Using the instrument's injection function, add 20 µL of a capsaicin solution (to a final concentration known to elicit a submaximal response, e.g., 100 nM) to stimulate the cells.

-

Immediately begin kinetic measurement of fluorescence intensity every 1-2 seconds for 3-5 minutes.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after capsaicin addition.

-

Normalize the data to the vehicle control response.

-

Plot the normalized response against the log concentration of this compound and fit a dose-response curve to determine the IC50 value.

-

Data Presentation (Illustrative Data)

| Concentration of this compound (µM) | % Inhibition of Capsaicin-Induced Calcium Influx (Mean ± SD) |

| 0 (Vehicle) | 0 ± 5.2 |

| 0.1 | 8.1 ± 4.5 |

| 1 | 25.6 ± 6.1 |

| 10 | 48.9 ± 5.8 |

| 50 | 85.3 ± 4.9 |

| 100 | 96.2 ± 3.7 |

| Calculated IC50 | 10.4 µM |

Note: The data presented in this table is for illustrative purposes only and is intended to demonstrate the expected outcome of the experiment.

Assessment of Bronchodilator Properties via cAMP Assay

The potential mild bronchodilator effect of this compound can be investigated by measuring its ability to induce relaxation in airway smooth muscle cells. A common mechanism for bronchodilation is the activation of β2-adrenergic receptors, leading to an increase in intracellular cyclic AMP (cAMP), which promotes muscle relaxation. This assay quantifies changes in intracellular cAMP levels in response to this compound.

Hypothesized Signaling Pathway

Experimental Protocol: cAMP Assay

Objective: To determine if this compound increases intracellular cAMP levels in human airway smooth muscle (HASM) cells.

Materials:

-

Primary human airway smooth muscle (HASM) cells.

-

Cell culture medium (e.g., SmGM-2 Medium).

-

This compound stock solution.

-

Isoproterenol (positive control).

-

IBMX (a phosphodiesterase inhibitor).

-

cAMP competition ELISA or TR-FRET based assay kit.

-

Cell lysis buffer (provided with the kit).

-

96-well cell culture plates.

Procedure:

-

Cell Plating: Seed HASM cells into a 96-well plate and grow to confluence.

-

Serum Starvation: Replace the growth medium with a serum-free medium for 24 hours prior to the assay.

-

Compound Treatment:

-

Pre-treat cells with a phosphodiesterase inhibitor like IBMX (e.g., 500 µM) for 30 minutes to prevent cAMP degradation.

-

Add various concentrations of this compound, Isoproterenol (positive control), or vehicle to the wells.

-

Incubate for 15-30 minutes at 37°C.

-

-

Cell Lysis:

-

Aspirate the medium.

-

Add cell lysis buffer to each well as per the assay kit instructions and incubate for 10-20 minutes with gentle shaking.

-

-

cAMP Quantification: